molecular formula C10H9NO3 B1620808 5-Methoxy-1-benzofuran-2-carboxamide CAS No. 35351-22-5

5-Methoxy-1-benzofuran-2-carboxamide

Cat. No. B1620808
CAS RN: 35351-22-5
M. Wt: 191.18 g/mol
InChI Key: UQJXLYGQJFMRFP-UHFFFAOYSA-N
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Description



  • 5-Methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound with a benzofuran ring structure.

  • It is found naturally in plants and can also be synthesized.

  • Benzofuran derivatives have shown various biological activities, including anticancer properties.





  • Synthesis Analysis



    • The synthesis of benzofuran derivatives involves reactions with substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide and aromatic sulfonyl chlorides.

    • Characterization methods include FT-IR, 1H-NMR, elemental analysis, and mass spectroscopy.





  • Molecular Structure Analysis



    • The chemical structure consists of fused benzene and furan rings.

    • Specific substitutions on the benzofuran ring can impact biological activity.





  • Chemical Reactions Analysis



    • Halogenated derivatives of benzofuran have shown anticancer activity.

    • Derivative 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide exhibited significant antiproliferative activity.





  • Physical And Chemical Properties Analysis



    • Unfortunately, specific physical and chemical properties for this compound were not retrieved.




  • Scientific Research Applications

    Synthesis of Novel Compounds

    Research has been conducted on the synthesis of novel compounds derived from benzofuran-2-carboxamide, aiming at discovering new therapeutic agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized as part of efforts to find new anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as novel therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

    Antimicrobial and Anti-inflammatory Activities

    Another study focused on the synthesis and evaluation of new benzofuran carboxamide derivatives for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These derivatives have been characterized and evaluated, showing potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

    Neuroprotective and Antioxidant Effects

    The neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives have also been investigated. Several derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage, with certain compounds showing potent and efficacious neuroprotective action comparable to known NMDA antagonists. This suggests their potential for further development as therapeutic agents for neurodegenerative diseases (Cho et al., 2015).

    Antitumor Activity

    The synthesis and biological evaluation of benzofuran-2-carboxamide derivatives have been extended to explore their potential antitumor activities. For example, a synthetic benzamide derivative, MS-27-275, showed marked in vivo antitumor activity against human tumors by inhibiting histone deacetylase (HDA), inducing hyperacetylation of nuclear histones, and affecting the cell cycle distribution. This highlights the potential of benzofuran-2-carboxamide derivatives as novel antitumor agents (Saito et al., 1999).

    Safety And Hazards



    • Safety information for this compound is not readily available.




  • Future Directions



    • Further research should explore the compound’s potential as an anticancer agent.

    • Investigate its pharmacokinetics, toxicity, and potential clinical applications.




    Please note that the information provided here is based on available literature, and additional research may be necessary for a more comprehensive analysis. If you need further details or have any specific questions, feel free to ask!


    properties

    IUPAC Name

    5-methoxy-1-benzofuran-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9NO3/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H2,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UQJXLYGQJFMRFP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC2=C(C=C1)OC(=C2)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50377633
    Record name 5-methoxy-1-benzofuran-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50377633
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    191.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Methoxy-1-benzofuran-2-carboxamide

    CAS RN

    35351-22-5
    Record name 5-methoxy-1-benzofuran-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50377633
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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